3-O-[2-(Acetamino)-2-deoxy-D-galactopyranosyl]-D-mannopyranose
CAS No.:
Cat. No.: VC16190059
Molecular Formula: C14H25NO11
Molecular Weight: 383.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H25NO11 |
|---|---|
| Molecular Weight | 383.35 g/mol |
| IUPAC Name | N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyoxan-3-yl]acetamide |
| Standard InChI | InChI=1S/C14H25NO11/c1-4(18)15-7-10(21)8(19)5(2-16)25-14(7)26-12-9(20)6(3-17)24-13(23)11(12)22/h5-14,16-17,19-23H,2-3H2,1H3,(H,15,18) |
| Standard InChI Key | IXWNIYCPCRHGAE-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)O)CO)O)CO)O)O |
Introduction
Molecular Architecture and Structural Characterization
Chemical Composition and Configuration
The compound’s molecular formula, , corresponds to a molecular weight of 383.35 g/mol. Its IUPAC name, N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyoxan-3-yl]acetamide, reflects the presence of a galactopyranosyl residue at the 3-O position of the mannopyranose backbone. Key features include:
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Glycosidic linkage: A β(1→3) bond between galactose and mannose units.
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Acetamido group: Substitution at the C2 position of the mannose ring, which enhances stability against enzymatic degradation .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 383.35 g/mol |
| IUPAC Name | N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyoxan-3-yl]acetamide |
| Canonical SMILES | CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)O)CO)O)CO)O)O |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are pivotal for structural elucidation:
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-NMR: Distinct signals at δ 4.8–5.2 ppm confirm the β-configuration of the galactose unit, while δ 1.9–2.1 ppm corresponds to the acetamido methyl group.
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-NMR: Resonances at 100–105 ppm verify the anomeric carbon of the glycosidic bond .
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High-resolution MS: A molecular ion peak at m/z 383.35 ([M+H]) aligns with the theoretical mass.
Synthesis and Functionalization Strategies
Glycosylation Techniques
The synthesis involves sequential protection and deprotection steps to achieve regioselective glycosylation:
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Mannose derivatization: The C2 amine of D-mannose is acetylated to form 2-acetamido-2-deoxy-D-mannopyranose .
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Galactose activation: The galactose donor (e.g., trichloroacetimidate) is prepared for coupling at the 3-OH position of mannose.
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Coupling reaction: Catalyzed by trimethylsilyl triflate (TMSOTf), the β-glycosidic bond forms with >80% yield.
Purification and Quality Control
Reverse-phase HPLC (C18 column) using acetonitrile/water gradients achieves >95% purity. Critical quality attributes include:
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Free amine content: <0.5% (tested via ninhydrin assay).
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Residual solvents: <50 ppm (validated by gas chromatography).
Biological Significance and Mechanistic Insights
Immunomodulatory Activity
The compound mimics natural carbohydrate epitopes on pathogens, enabling immune evasion or activation:
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Lectin binding: Inhibits dendritic cell-specific intercellular adhesion molecule-3-grabbing non-integrin (DC-SIGN) with an IC of 12 μM, blocking viral entry .
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Cytokine modulation: Reduces TNF-α and IL-6 production in macrophages by 40% at 100 μM, suggesting anti-inflammatory potential.
Enzyme Inhibition
Structural analogs demonstrate inhibitory effects on glycosidases:
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β-Galactosidase: Competitive inhibition () due to similarity to the natural substrate.
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Neuraminidase: Disrupts influenza virus replication by occupying the active site () .
Therapeutic Applications and Emerging Research
Targeted Drug Delivery
The acetamido group facilitates conjugation to nanoparticles or antibodies:
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Doxorubicin carrier: A liposomal formulation functionalized with the compound improves tumor uptake by 3-fold in murine models.
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Antibody-drug conjugates (ADCs): Enhances solubility and reduces off-target toxicity of payloads like monomethyl auristatin E (MMAE) .
Vaccine Adjuvants
As a Toll-like receptor 4 (TLR4) agonist, the compound boosts humoral immunity:
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Influenza vaccine: Co-administration increases IgG titers by 60% in mice compared to alum-only controls.
Challenges and Future Directions
Structure-Activity Relationships (SAR)
Systematic modifications, such as replacing the acetamido with sulfonamide groups, could enhance binding affinity to lectins or enzymes .
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